
Methyl-2-Chlorchinolin-6-carboxylat
Übersicht
Beschreibung
“Methyl 2-chloroquinoline-6-carboxylate” is a chemical compound with the molecular formula C11H8ClNO2 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “Methyl 2-chloroquinoline-6-carboxylate” consists of 11 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms .Physical and Chemical Properties Analysis
“Methyl 2-chloroquinoline-6-carboxylate” has a molecular weight of 221.64 g/mol, a density of 1.330±0.06 g/cm3, and a boiling point of 343.7±22.0 °C . The compound is stored at room temperature in an inert atmosphere .Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Gerüst für die Arzneimittelsynthese
Methyl-2-Chlorchinolin-6-carboxylat: dient als ein wichtiges Gerüst für die Synthese verschiedener Arzneimittel. Seine Struktur bildet die Grundlage für die Herstellung von Verbindungen mit potenziellen therapeutischen Wirkungen. Beispielsweise spielen Chinolinderivate eine entscheidende Rolle bei der Synthese von Antimalariamitteln wie Chloroquin .
Organische Synthese: Grüne Chemie
Diese Verbindung wird in der grünen Chemie eingesetzt, um nachhaltigere und umweltfreundlichere Syntheserouten zu entwickeln. Sie ist an Reaktionen beteiligt, die schädliche Nebenprodukte minimieren, was mit dem gesellschaftlichen Druck auf grünere chemische Prozesse übereinstimmt .
Industrielle Chemie: Materialwissenschaften
In der Materialwissenschaft wird This compound zur Herstellung von Materialien mit spezifischen Eigenschaften verwendet, wie z. B. verbesserte Leitfähigkeit oder Photoreaktivität, die für die Entwicklung neuer Technologien unerlässlich sind .
Biologische Forschung: Funktionalisierung für Bioaktivität
Forscher verwenden diese Verbindung, um Moleküle zu funktionalisieren und ihre biologische Aktivität zu verbessern. Dieser Prozess ist entscheidend für die Entdeckung neuer biologisch aktiver Verbindungen mit potenziellen Anwendungen im Gesundheitswesen .
Pharmakologie: Entwicklung von Leitstrukturen
Als Leitstruktur ist This compound in den frühen Phasen der Arzneimittelentwicklung von entscheidender Bedeutung. Es hilft bei der Identifizierung vielversprechender neuer Medikamente, indem es als Bezugspunkt für weitere chemische Modifikationen dient .
Synthetische Methodik: Katalysatorentwicklung
Die Verbindung spielt auch eine wichtige Rolle bei der Entwicklung von Katalysatoren, die verschiedene chemische Reaktionen erleichtern. Diese Katalysatoren sind so konzipiert, dass sie die Reaktionsgeschwindigkeit und Selektivität erhöhen, was für die Herstellung von Produkten mit hoher Reinheit entscheidend ist .
Umweltchemie: Reduzierung der Umweltverschmutzung
In der Umweltchemie trägt This compound zu Forschungsprojekten bei, die sich auf die Reduzierung von Umweltverschmutzung konzentrieren. Es ist Teil von Studien, die darauf abzielen, die toxischen Emissionen aus industriellen Prozessen zu senken .
Analytische Chemie: Chemische Analyse
Schließlich findet es auch in der analytischen Chemie Anwendung, wo es als Reagenz oder Standard bei der quantitativen und qualitativen Analyse chemischer Substanzen verwendet wird, um ihre Zusammensetzung und Reinheit zu bestimmen .
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 2-chloroquinoline-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-15-11(14)8-2-4-9-7(6-8)3-5-10(12)13-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOUBEKSUNCCLDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60718831 | |
| Record name | Methyl 2-chloroquinoline-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60718831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849807-09-6 | |
| Record name | Methyl 2-chloroquinoline-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60718831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
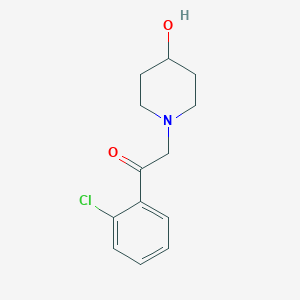
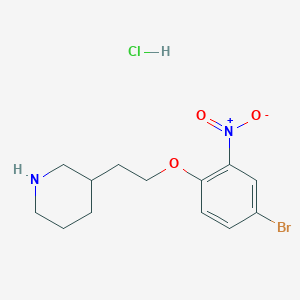

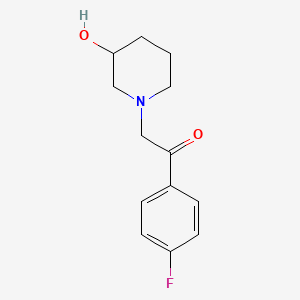


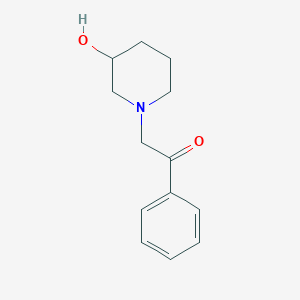
![4-[2-Bromo-4-(sec-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1466443.png)
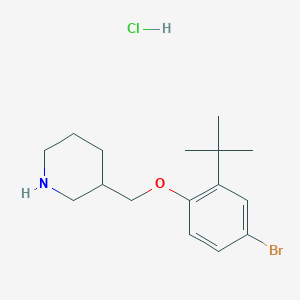
![2-[2-(Oxolan-2-yl)ethyl]pyrrolidine](/img/structure/B1466446.png)
![1-[(3-Hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1466448.png)


![1-[(3-Hydroxyphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1466452.png)
